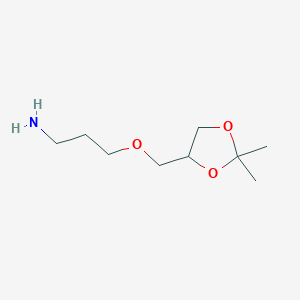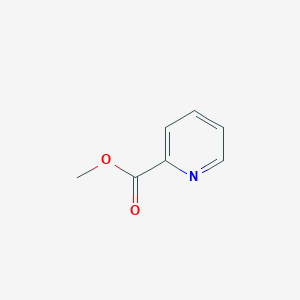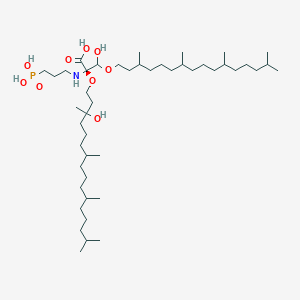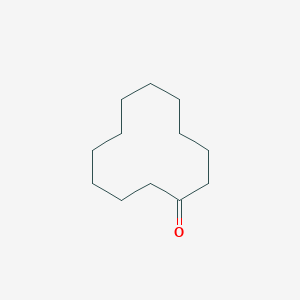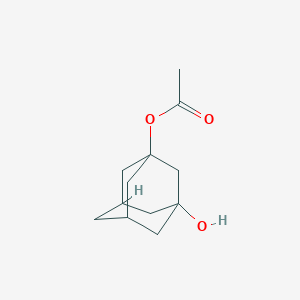
Adamantane-1,3-diol Monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1,3-diol Monoacetate is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group at the first position and an acetoxy group at the third position of the adamantane skeleton. The molecular formula of this compound is C12H18O3, and it has a molecular weight of 210.27 g/mol .
Mechanism of Action
Target of Action
Adamantane-1,3-diol Monoacetate, also known as 1-Hydroxy-3-acetoxyadamantane, is a biochemical used in proteomics research
Mode of Action
It’s known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Biochemical Analysis
Biochemical Properties
Adamantane derivatives are known to have unique stability and reactivity when compared to simple hydrocarbon derivatives . They are frequently synthesized via carbocation or radical intermediates .
Cellular Effects
Adamantane derivatives have been shown to interact with various cellular components, influencing cell function .
Molecular Mechanism
Adamantane derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives have been shown to have unique vibrational dynamics when studied using infrared (IR) spectroscopy .
Metabolic Pathways
Adamantane derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adamantane-1,3-diol Monoacetate can be synthesized through various methods. One common approach involves the acetylation of 1-hydroxyadamantane using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Adamantane-1,3-diol Monoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-acetoxyadamantanone, while reduction of the acetoxy group can produce 1,3-dihydroxyadamantane.
Scientific Research Applications
Adamantane-1,3-diol Monoacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Hydroxyadamantane: Lacks the acetoxy group, making it less lipophilic and potentially less bioavailable.
1,3-Dihydroxyadamantane: Contains two hydroxyl groups, which may enhance its solubility and reactivity compared to Adamantane-1,3-diol Monoacetate.
Uniqueness: this compound stands out due to its balanced hydrophilic and lipophilic properties, which can enhance its bioavailability and versatility in various applications. Its unique structure allows for selective functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(3-hydroxy-1-adamantyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWKUYIFQXZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

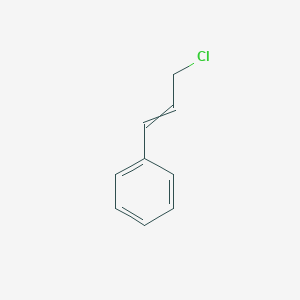
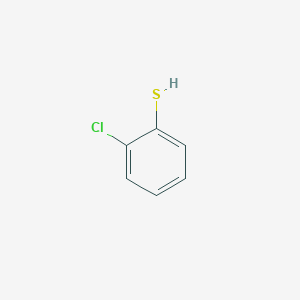
![2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin](/img/structure/B146424.png)
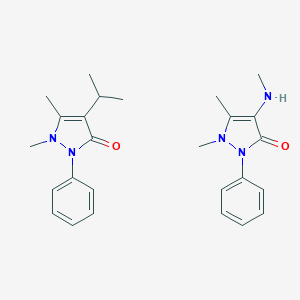

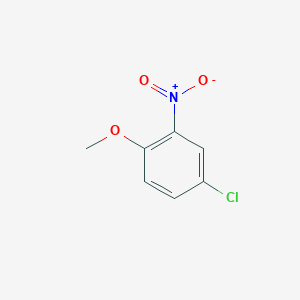
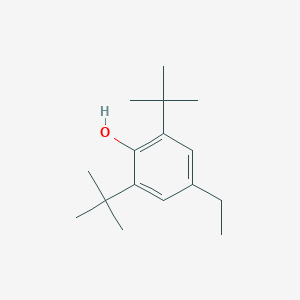
![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

